molecular formula C32H23N2O6P B12886090 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)

2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)

Cat. No.: B12886090
M. Wt: 562.5 g/mol
InChI Key: KPBGXIFKPCXZQR-UHFFFAOYSA-N
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Description

2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate): is a complex organic compound that features a unique structure incorporating phosphorus, oxygen, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) typically involves multiple steps. One common method includes the reaction of 1,4-phthalaldehyde with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in a suitable solvent like dioxane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) exerts its effects involves interactions with various molecular targets. The phosphorus-oxygen bond plays a crucial role in its flame-retardant properties by promoting char formation and inhibiting combustion . Additionally, the aromatic rings can interact with biological molecules, potentially leading to bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) stands out due to its unique combination of aromatic rings and phosphorus-oxygen bonds. This structure imparts enhanced thermal stability and flame retardancy, making it particularly valuable in materials science and industrial applications.

Properties

Molecular Formula

C32H23N2O6P

Molecular Weight

562.5 g/mol

IUPAC Name

[4-(4-aminobenzoyl)oxy-3-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)phenyl] 4-aminobenzoate

InChI

InChI=1S/C32H23N2O6P/c33-22-13-9-20(10-14-22)31(35)38-24-17-18-28(39-32(36)21-11-15-23(34)16-12-21)30(19-24)41(37)29-8-4-2-6-26(29)25-5-1-3-7-27(25)40-41/h1-19H,33-34H2

InChI Key

KPBGXIFKPCXZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)OC(=O)C5=CC=C(C=C5)N)OC(=O)C6=CC=C(C=C6)N

Origin of Product

United States

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